What is 4-Ethylphenol-d5 and its chemical properties
What is 4-Ethylphenol-d5 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethylphenol-d5, a deuterated analog of 4-ethylphenol. This document details its chemical properties, applications, and relevant experimental protocols, with a focus on its use as an internal standard in analytical chemistry.
Core Chemical Properties and Identification
4-Ethylphenol-d5 is a stable isotope-labeled version of 4-ethylphenol, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods.[1]
Table 1: Chemical Identification of 4-Ethylphenol-d5 and its Non-Deuterated Analog
| Identifier | 4-Ethylphenol-d5 | 4-Ethylphenol |
| CAS Number | 134334-12-6[2] | 123-07-9 |
| Molecular Formula | C₈H₅D₅O[2] | C₈H₁₀O |
| Molecular Weight | 127.2 g/mol [2] | 122.17 g/mol |
| Canonical SMILES | CCC1=CC=C(C=C1)O | CCC1=CC=C(C=C1)O |
| InChI Key | HXDOZKJGKXYMEW-UHFFFAOYSA-N | HXDOZKJGKXYMEW-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Physicochemical Data of 4-Ethylphenol
| Property | Value |
| Appearance | White to cream or pink crystals or crystalline solid |
| Melting Point | 36-47 °C |
| Boiling Point | 218-219 °C |
| Flash Point | 100.56 °C (closed cup)[3] |
| Vapor Pressure | 0.083 mmHg @ 25 °C (estimated)[3] |
| Solubility | Slightly soluble in water. Soluble in alcohol, ether, and benzene. |
| Vapor Density | 4.2 (Air = 1)[3] |
Applications in Research and Drug Development
The primary application of 4-Ethylphenol-d5 is as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] Its use allows for the accurate quantification of 4-ethylphenol in complex matrices by correcting for variations during sample preparation and analysis.
4-Ethylphenol, the non-deuterated analog, is a compound of interest in various fields:
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Food and Beverage Science: It is a key flavor compound in wine and other fermented beverages, often associated with the spoilage yeast Brettanomyces. At low concentrations, it can contribute desirable complexity, but at higher levels, it imparts "off-flavors" described as "barnyard" or "medicinal".
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Environmental Science: 4-Ethylphenol is an environmental contaminant that can be found in industrial effluents.
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Biomedical Research: As a gut microbial metabolite, 4-ethylphenol is studied for its potential physiological effects.
Experimental Protocols
Quantification of 4-Ethylphenol in Wine using GC-MS with 4-Ethylphenol-d5 as an Internal Standard
This section outlines a representative protocol for the determination of 4-ethylphenol in a wine matrix.
1. Materials and Reagents:
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4-Ethylphenol (analytical standard)
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4-Ethylphenol-d5 (internal standard)
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Methanol (HPLC grade)
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Dichloromethane (HPLC grade)
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Anhydrous sodium sulfate
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Deionized water
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Solid Phase Extraction (SPE) cartridges (e.g., C18)
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Wine sample
2. Standard Preparation:
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Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-ethylphenol and 4-Ethylphenol-d5 in methanol.
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Working Standard Solutions: Serially dilute the 4-ethylphenol primary stock solution with a model wine solution (e.g., 12% ethanol in water) to create a series of calibration standards.
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Internal Standard Spiking Solution (e.g., 10 µg/mL): Dilute the 4-Ethylphenol-d5 primary stock solution with methanol.
3. Sample Preparation (Solid Phase Extraction):
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To 10 mL of wine sample, add a known amount of the 4-Ethylphenol-d5 internal standard spiking solution.
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Condition an SPE cartridge with methanol followed by deionized water.
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Load the spiked wine sample onto the SPE cartridge.
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Wash the cartridge with deionized water to remove interferences.
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Elute the analytes with dichloromethane.
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Dry the eluate over anhydrous sodium sulfate and concentrate to a final volume of 1 mL.
4. GC-MS Analysis:
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Gas Chromatograph (GC) Conditions:
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Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
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Inlet Temperature: 250 °C
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Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Mass Spectrometer (MS) Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Acquisition Mode: Selected Ion Monitoring (SIM)
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Ions to Monitor:
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4-Ethylphenol: m/z 122 (quantifier), 107, 77 (qualifiers)
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4-Ethylphenol-d5: m/z 127 (quantifier), 112 (qualifier)
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5. Data Analysis:
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Construct a calibration curve by plotting the ratio of the peak area of 4-ethylphenol to the peak area of 4-Ethylphenol-d5 against the concentration of the calibration standards.
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Determine the concentration of 4-ethylphenol in the wine sample by using the peak area ratio from the sample and the calibration curve.
Caption: Workflow for the quantification of 4-ethylphenol in wine.
Biological Context and Signaling Pathways of 4-Ethylphenol
While 4-Ethylphenol-d5 is primarily an analytical tool, the biological activities of its non-deuterated counterpart are of significant interest to researchers. 4-Ethylphenol is a product of microbial metabolism in the gut and can also be absorbed from dietary sources.
In wine, 4-ethylphenol is produced by Brettanomyces yeast from p-coumaric acid in a two-step enzymatic process.
Caption: Biosynthesis of 4-ethylphenol by Brettanomyces.
Safety and Handling
The safety precautions for 4-Ethylphenol-d5 are expected to be similar to those for 4-ethylphenol. It is a combustible solid and should be handled in a well-ventilated area. Personal protective equipment, including gloves and safety glasses, is recommended. It is classified as causing serious eye damage.
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. All laboratory work should be conducted in accordance with established safety protocols and regulations.
